7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a benzyl group substituted with a chlorine atom and an ethylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring system itself is a fused ring structure containing four nitrogen atoms. The presence of the benzyl and ethylamino groups would add further complexity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorine atom on the benzyl group could potentially be substituted in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, solubility, and stability would be influenced by the presence and position of the various functional groups .Scientific Research Applications
Receptor Affinity and Psychotropic Activity
A study by Chłoń-Rzepa et al. (2013) on new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents demonstrated their potential as ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed anxiolytic and antidepressant properties, highlighting their significance in psychotropic drug development. The research emphasized the advantage of mixed 5-HT1A/5-HT2A/5-HT7 receptor ligands over single-receptor agents, suggesting a broader therapeutic potential for such compounds (Chłoń-Rzepa et al., 2013).
Molecular Structure and Conformation
Karczmarzyk et al. (1997) described the crystal structure of an 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione compound. This study provided insights into the molecular geometry, hydrogen bonding, and the conformation of the aminoalkyl side chain, which are crucial for understanding the interaction with biological targets and optimizing drug design (Karczmarzyk et al., 1997).
Analgesic Activity
Research by Zygmunt et al. (2015) explored the analgesic and anti-inflammatory properties of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, identifying compounds with significant activity. This study suggests potential applications in pain management and inflammation treatment, contributing to the development of new analgesic drugs (Zygmunt et al., 2015).
Future Directions
properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-26-19-18(20(29)27(2)22(26)30)28(14-16-8-10-17(23)11-9-16)21(25-19)24-13-12-15-6-4-3-5-7-15/h3-11H,12-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QICRPHYLJLBWSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCCC3=CC=CC=C3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(4-chlorobenzyl)-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione |
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